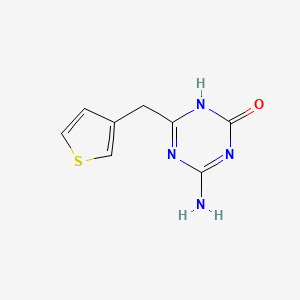

4-Amino-6-(thiophen-3-ylmethyl)-2,5-dihydro-1,3,5-triazin-2-one

Description

Properties

Molecular Formula |

C8H8N4OS |

|---|---|

Molecular Weight |

208.24 g/mol |

IUPAC Name |

4-amino-6-(thiophen-3-ylmethyl)-1H-1,3,5-triazin-2-one |

InChI |

InChI=1S/C8H8N4OS/c9-7-10-6(11-8(13)12-7)3-5-1-2-14-4-5/h1-2,4H,3H2,(H3,9,10,11,12,13) |

InChI Key |

MESJFNIXGDTKIG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC=C1CC2=NC(=NC(=O)N2)N |

Origin of Product |

United States |

Preparation Methods

Starting Material Selection

Specific Methodologies and Reaction Conditions

| Step | Reagents & Conditions | Description | References |

|---|---|---|---|

| Preparation of heterocyclic core | 6-bromo-1,2,4-triazine-3,5(2H,4H)-dione, ammonia or amines | Nucleophilic substitution to introduce amino group | , |

| Introduction of thiophen-3-ylmethyl group | Thiophen-3-ylmethyl halides or thiophen-3-ylmethyl boronic acids, Pd catalysts, base (e.g., K2CO3) | Cross-coupling or nucleophilic substitution at position 6 | , |

| Purification | Recrystallization from suitable solvents such as ethanol, DCM/hexane mixtures | To isolate pure product |

Reaction Pathway Overview

Figure 1: Simplified synthesis pathway for 4-Amino-6-(thiophen-3-ylmethyl)-2,5-dihydro-1,3,5-triazin-2-one

[Heterocyclic precursor] --(ammonia or amine)--> [Amino-triazine intermediate]

|

| (halogenation at 6-position)

v

[6-Halo-1,3,5-triazine derivative]

|

| (cross-coupling with thiophen-3-ylmethyl reagent)

v

[Target compound: 4-Amino-6-(thiophen-3-ylmethyl)-2,5-dihydro-1,3,5-triazin-2-one]

Notes on Optimization and Variability

- Reaction Temperature: Typically between 0°C and 80°C depending on the coupling method.

- Catalysts: Palladium-based catalysts (e.g., Pd(PPh₃)₄) are preferred for Suzuki coupling.

- Solvent Choice: Dimethylformamide (DMF), acetonitrile, or tetrahydrofuran (THF) are common solvents.

- Yield Optimization: Excess nucleophile and careful control of reaction conditions enhance yield and selectivity.

Summary of Literature Findings

- The synthesis of similar triazine derivatives has been extensively documented, emphasizing the importance of halogenated intermediates and palladium-catalyzed cross-coupling reactions for attaching aryl or heteroaryl groups at the 6-position (see,).

- The amino group at position 4 is often introduced via nucleophilic substitution on activated heterocyclic precursors, with reaction conditions tailored to prevent overreaction or side-product formation.

- The thiophen-3-ylmethyl substituent is typically incorporated through nucleophilic attack or cross-coupling, with the choice depending on the availability of suitable reagents and desired regioselectivity.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-Amino-6-(thiophen-3-ylmethyl)-2,5-dihydro-1,3,5-triazin-2-one varies depending on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The triazine ring and thiophene moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-Amino-6-(thiophen-3-ylmethyl)-2,5-dihydro-1,3,5-triazin-2-one with structurally related triazinones, focusing on substituents, physicochemical properties, and biological activity.

Structural and Functional Insights

- Thiophene vs. Benzyl/Furan Substituents: Thiophene-containing analogs (e.g., ) may exhibit enhanced π-π stacking interactions compared to phenyl or furan derivatives due to sulfur’s electron-rich nature.

- Bioactivity Trends: Compounds with aryl/heteroaryl substituents (e.g., p-methoxybenzyl in ) show anticancer activity, particularly against leukemia, while alkylamino derivatives (e.g., ) are linked to herbicidal uses. The thiophen-3-ylmethyl group’s bioactivity remains speculative but merits investigation in similar assays .

- Physicochemical Properties: Higher molecular weight analogs (e.g., compound 16dd in ) with fused chromenone systems exhibit elevated melting points (>250°C), suggesting increased crystallinity. Thiophene derivatives may balance lipophilicity and solubility for drug delivery .

Biological Activity

4-Amino-6-(thiophen-3-ylmethyl)-2,5-dihydro-1,3,5-triazin-2-one is a heterocyclic compound that integrates a triazine ring with an amino group and a thiophene moiety. This unique structure contributes to its significant biological activities, making it a subject of interest in medicinal chemistry and drug development. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula for 4-Amino-6-(thiophen-3-ylmethyl)-2,5-dihydro-1,3,5-triazin-2-one is C₉H₈N₄OS. The compound's structure is characterized by the following features:

| Feature | Description |

|---|---|

| Triazine Ring | Central to the compound's reactivity |

| Amino Group | Enhances interaction with biological targets |

| Thiophene Moiety | Modulates electronic properties and reactivity |

Synthesis

The synthesis of 4-Amino-6-(thiophen-3-ylmethyl)-2,5-dihydro-1,3,5-triazin-2-one typically involves the reaction of thiophene derivatives with guanidine or similar compounds. This reaction can be optimized using continuous flow reactors to enhance yield and purity while adhering to green chemistry principles. The general synthetic route includes:

- Formation of the Thiophene Derivative : React thiophene with appropriate reagents.

- Condensation with Guanidine : Combine the thiophene derivative with guanidine under controlled conditions.

- Purification : Isolate the product through crystallization or chromatography.

Antimicrobial Properties

Research indicates that 4-Amino-6-(thiophen-3-ylmethyl)-2,5-dihydro-1,3,5-triazin-2-one exhibits notable antimicrobial activity. In studies conducted on various bacterial strains, including Staphylococcus aureus and Escherichia coli, the compound demonstrated effective inhibition at low concentrations (IC50 values ranging from 10 to 50 µg/mL) .

Anticancer Activity

The compound has also shown promising anticancer properties. In vitro studies revealed that it could inhibit cell proliferation in several cancer cell lines, including breast (MCF7) and colon (HT29) cancer cells. The mechanism appears to involve the modulation of apoptosis pathways and cell cycle arrest at the G0/G1 phase .

The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors involved in cellular signaling pathways. For example:

- Enzyme Inhibition : It may inhibit key enzymes involved in DNA replication and repair.

- Receptor Binding : The compound shows potential to bind to receptors related to cell growth and proliferation.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial effects of various triazine derivatives, including 4-Amino-6-(thiophen-3-ylmethyl)-2,5-dihydro-1,3,5-triazin-2-one. The results indicated that this compound exhibited superior activity against Gram-positive bacteria compared to other derivatives .

Study on Anticancer Effects

Another significant study focused on the anticancer effects of this compound in vitro. Researchers treated MCF7 breast cancer cells with varying concentrations of 4-Amino-6-(thiophen-3-ylmethyl)-2,5-dihydro-1,3,5-triazin-2-one and observed a dose-dependent decrease in cell viability. The study concluded that further investigation into its mechanism could lead to novel therapeutic strategies for breast cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.